3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit trmd, a methyltransferase found in haemophilus influenzae
Mode of Action
For instance, some thieno[2,3-d]pyrimidine-based compounds have been found to reduce the activity of thyroid-stimulating hormone (TSH) receptors, thereby inhibiting the synthesis of thyroid hormones .
Biochemical Pathways
It’s worth noting that thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The design of new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation has been suggested .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been associated with various biological and pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity suggests it could be useful in the treatment of diseases such as cancer, inflammation, and infectious diseases. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione: A simpler analog with similar core structure but lacking the additional substituents.
2,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
3-Methylbenzyl derivatives: Compounds with similar side chains.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of substituents and core structure This specific arrangement of functional groups and rings provides distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
899928-45-1 |
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Molecular Formula |
C24H24N2O4S |
Molecular Weight |
436.53 |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3 |
InChI Key |
MXIIJXUGBVWPJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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